molecular formula C11H11F3N2 B13682075 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole

5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole

Cat. No.: B13682075
M. Wt: 228.21 g/mol
InChI Key: SDJZBZOMURNHTE-UHFFFAOYSA-N
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Description

5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methylimidazole under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the imidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce fully hydrogenated imidazole compounds.

Scientific Research Applications

5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative without the trifluoromethyl group.

    3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.

    5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide: A related compound with similar structural features.

Uniqueness

The presence of both the methyl and trifluoromethyl groups in 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its simpler counterparts.

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H11F3N2/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)

InChI Key

SDJZBZOMURNHTE-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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